molecular formula C23H22N4O3S B2916489 4-methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714939-21-6

4-methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No. B2916489
CAS RN: 714939-21-6
M. Wt: 434.51
InChI Key: DWPQRSYCGZPZJO-UHFFFAOYSA-N
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Description

    Quinoxaline Moiety : The core structure of MQB contains a quinoxaline ring, which is a nitrogen-containing heterocyclic compound. Quinoxalines have diverse pharmaceutical and industrial applications . MQB is a derivative of quinoxaline, modified with a phenethylamino group and a methoxy group.

Synthesis Analysis

The synthesis of MQB involves several steps, likely starting from commercially available precursors. Green chemistry principles may be employed to minimize environmental impact . Detailed synthetic routes and reaction conditions would require further investigation from relevant literature.

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and evaluated for its antibacterial properties. It has shown activity against bacteria such as Staphylococcus spp. and Escherichia coli. The synthesis involves chlorosulfonation followed by reaction with different aromatic amines under solvent-free conditions .

properties

IUPAC Name

4-methoxy-N-[3-(2-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-23-22(24-16-15-17-7-3-2-4-8-17)25-20-9-5-6-10-21(20)26-23/h2-14H,15-16H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPQRSYCGZPZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide

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